Bis(1,10-phenanthroline)(dipyridophenazine)ruthenium dichloride
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Overview
Description
Bis(1,10-phenanthroline)(dipyridophenazine)ruthenium dichloride is a complex compound that features a ruthenium center coordinated by multiple nitrogen-containing ligands. This compound is notable for its applications in coordination chemistry and its potential use in various scientific fields due to its unique chemical properties.
Preparation Methods
The synthesis of Bis(1,10-phenanthroline)(dipyridophenazine)ruthenium dichloride typically involves the coordination of ruthenium with 1,10-phenanthroline and quinoxalino[2,3-f][1,10]phenanthroline ligands. The synthetic route often includes the following steps:
Chemical Reactions Analysis
Bis(1,10-phenanthroline)(dipyridophenazine)ruthenium dichloride undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions due to the presence of the ruthenium center, which can exist in multiple oxidation states.
Substitution Reactions: The nitrogen ligands can be substituted with other ligands under specific conditions, altering the properties of the complex.
Coordination Reactions: The compound can form coordination complexes with other metal ions, enhancing its applicability in coordination chemistry.
Scientific Research Applications
Bis(1,10-phenanthroline)(dipyridophenazine)ruthenium dichloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,10-Phenanthroline-1,10-diide;quinoxalino[2,3-f][1,10]phenanthroline-4,5-diide;ruthenium(8+)dichloride involves its ability to coordinate with metal ions and participate in redox reactions. The ruthenium center can undergo oxidation and reduction, facilitating various chemical processes. The nitrogen ligands play a crucial role in stabilizing the complex and enhancing its reactivity .
Comparison with Similar Compounds
Bis(1,10-phenanthroline)(dipyridophenazine)ruthenium dichloride can be compared with other similar compounds, such as:
2,2’-Bipyridine: Similar to 1,10-phenanthroline, 2,2’-bipyridine is a bidentate ligand that forms strong complexes with metal ions.
Ferroin: This is a well-known complex of iron with 1,10-phenanthroline, used as a redox indicator.
These comparisons highlight the unique properties of this compound, particularly its ability to form stable complexes with metal ions and participate in various chemical reactions.
Biological Activity
Bis(1,10-phenanthroline)(dipyridophenazine)ruthenium dichloride is a ruthenium-based complex that has garnered significant interest in medicinal chemistry due to its potential anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential clinical applications.
Ruthenium complexes, including this compound, exhibit a range of biological activities primarily attributed to their ability to interact with cellular components and induce oxidative stress. Key mechanisms include:
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce ROS production, leading to cellular stress responses such as autophagy and senescence rather than apoptosis in certain cancer cell lines .
- DNA Interaction : Ruthenium complexes can bind to DNA, disrupting replication and transcription processes. This interaction is particularly relevant in targeting cancer cells that rely on rapid division .
- Cell Cycle Arrest : Studies indicate that these complexes can induce cell cycle arrest, preventing the progression of cancer cells through critical phases of division .
Efficacy Against Cancer Cell Lines
Research has demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The following table summarizes its activity against selected cell lines:
Cell Line | Type of Cancer | Cytotoxicity | Mechanism of Action |
---|---|---|---|
A2780 | Ovarian carcinoma | High | Induction of ROS, autophagy |
HCT116 | Colorectal carcinoma | Moderate | DNA binding, cell cycle arrest |
A2780cisR | Cisplatin-resistant ovarian | High | ROS generation, DNA cross-linking |
MDA-MB-231 | Breast carcinoma | Moderate | Induction of apoptosis via ROS |
HeLa | Cervical carcinoma | Low | Minimal cytotoxicity observed |
Case Studies
- In Vitro Studies : In experiments involving A2780 and HCT116 cell lines, this compound demonstrated significant antiproliferative effects. It was observed that the compound induced cellular senescence through ROS production without triggering apoptosis .
- In Vivo Studies : In zebrafish models, the compound exhibited reduced tumor proliferation when injected into HCT116 cells. Importantly, it showed low toxicity towards normal cells and embryos, suggesting a favorable therapeutic window for clinical applications .
- Comparative Analysis : When compared to other ruthenium complexes, this compound displayed superior efficacy against cisplatin-resistant cells (A2780cisR), highlighting its potential in overcoming drug resistance commonly seen in cancer therapy .
Clinical Implications
The promising biological activity of this compound positions it as a candidate for further clinical evaluation. Its ability to selectively target cancer cells while sparing normal tissues may lead to the development of novel therapeutic strategies for treating resistant tumors.
Properties
IUPAC Name |
1,10-phenanthroline-1,10-diide;quinoxalino[2,3-f][1,10]phenanthroline-4,5-diide;ruthenium(8+);dichloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4.2C12H8N2.2ClH.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-10H;2*1-8H;2*1H;/q3*-2;;;+8/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRYOIGUEIIQFV-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=CC=C[N-]C4=C5C(=CC=C[N-]5)C3=N2.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[Cl-].[Cl-].[Ru+8] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H26Cl2N8Ru |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
814.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.